molecular formula C23H21FN6O2S2 B4125148 2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B4125148
M. Wt: 496.6 g/mol
InChI Key: ZDZSRGJDGYYBPZ-UHFFFAOYSA-N
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Description

2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group and a triazole ring, which is further functionalized with a thiazole moiety and a methylphenyl group. The intricate structure of this compound suggests its potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves multiple steps, starting from readily available precursors. One possible synthetic route includes:

    Starting Material: The synthesis begins with 2-fluoro-4-nitrotoluene.

    Oxidation: The nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.

    Chlorination: The carboxylic acid is then converted to an acid chloride using thionyl chloride.

    Amination: The acid chloride undergoes amination with methylamine to form the corresponding amide.

    Reduction: Finally, the nitro group is reduced to an amine using palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-methylbenzamide: A simpler analog with fewer functional groups.

    4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazole: Lacks the fluoro and benzamide groups.

Uniqueness

2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[[4-methyl-5-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2S2/c1-14-7-9-15(10-8-14)18-12-33-22(26-18)27-20(31)13-34-23-29-28-19(30(23)2)11-25-21(32)16-5-3-4-6-17(16)24/h3-10,12H,11,13H2,1-2H3,(H,25,32)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZSRGJDGYYBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-fluoro-N-({4-methyl-5-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

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